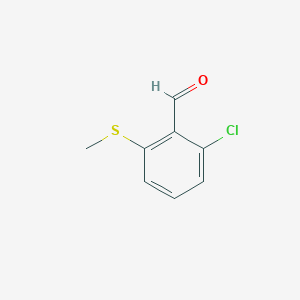

2-Chloro-6-(methylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHCMHQOKRZAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Context in Organic Synthesis and Medicinal Chemistry

The utility of 2-chloro-6-(methylthio)benzaldehyde in academic research is primarily rooted in its potential as a versatile intermediate for the construction of more complex molecular architectures. The presence of three distinct functional groups—aldehyde, chloro, and methylthio—on the benzene (B151609) ring allows for a variety of selective chemical transformations.

In the field of organic synthesis , the aldehyde group serves as a reactive handle for a wide array of chemical reactions. These include nucleophilic additions, Wittig reactions, and reductive aminations, providing pathways to a diverse range of functionalized products. The chloro and methylthio substituents, positioned at the ortho positions, can influence the reactivity of the aldehyde group through steric and electronic effects. Furthermore, these substituents themselves can be targets for modification. For instance, the chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the molecule and introduce new reactive sites.

From a medicinal chemistry perspective, the structural motifs present in this compound are found in various biologically active compounds. The benzaldehyde (B42025) core is a common feature in many natural and synthetic molecules with therapeutic properties. Thioethers, in particular, are known to be present in a number of biologically important molecules and can play a crucial role in the interaction of a drug with its biological target. nih.govresearchgate.net While specific studies on the biological activity of this compound are not extensively documented in publicly available research, the combination of the substituted benzaldehyde and thioether moieties suggests potential for exploration in drug discovery programs. For example, substituted benzaldehydes have been investigated for their antimicrobial and anticancer activities. nih.govyoutube.com The aldehyde functional group itself, while sometimes considered a liability in drug design due to potential reactivity, has also been successfully incorporated into approved drugs and is a subject of ongoing research. nih.gov

A patent has been filed for a method to prepare the related compound, 2-chloro-6-methylthiotoluene, from 2-chloro-6-aminotoluene through a diazotization reaction, highlighting the industrial interest in this class of compounds. google.com This precursor could potentially be oxidized to afford this compound.

Synthetic Methodologies for 2 Chloro 6 Methylthio Benzaldehyde and Its Precursors

Catalytic Methods for Thioether Formation

The formation of the thioether bond (C-S-C) is a cornerstone in the synthesis of many organosulfur compounds. Catalytic methods offer efficient and selective routes to these molecules, often under milder conditions than classical stoichiometric reactions. These approaches are particularly relevant for the synthesis of complex aromatic compounds like 2-Chloro-6-(methylthio)benzaldehyde.

Transition metal catalysis provides powerful tools for the construction of carbon-sulfur bonds. nih.gov While palladium and copper-catalyzed reactions are common, rhodium has emerged as a versatile catalyst for various C-S bond-forming transformations. organic-chemistry.org The general mechanism for such reactions often involves the oxidative insertion of the metal catalyst into an aryl-halide bond, coordination of the sulfur nucleophile (thiol), and subsequent reductive elimination to yield the aryl thioether product. organic-chemistry.org

Rhodium(I) complexes, in particular, have been utilized in innovative carbothiolation reactions. ciac.jl.cnsapub.org Carbothiolation involves the simultaneous formation of both a C-C and a C-S bond across a carbon-carbon multiple bond. ciac.jl.cn Research has demonstrated a Rh(I)-catalyzed method for the carbothiolation of alkynes using aryl methyl sulfides as substrates. rsc.org In this process, the catalyst, which can be assembled in situ from commercially available components, enables the functionalization of arenes. ciac.jl.cn While this specific "activating group recycling" strategy begins with a thioether, the underlying organometallic principles are relevant for C-S bond formation. The process delivers alkenyl sulfide (B99878) products stereospecifically. rsc.org

Other relevant rhodium-catalyzed reactions for synthesizing thioethers include the hydrothiolation of alkynes and the coupling of organoboron compounds with sulfur sources. iitm.ac.innih.gov For instance, a TpRh(PPh₃)₂ catalyst (where Tp is hydrotris(3,5-dimethylpyrazolyl)borate) is highly active for alkyne hydrothiolation with aryl thiols, producing vinyl sulfides. nih.gov Another efficient method involves the rhodium-catalyzed deborylative arylthiolation, which couples organoborons with S-aryl thiosulfonates to produce a variety of diaryl sulfides in an odorless process. iitm.ac.in

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Rh(I) complex | Alkyne Carbothiolation | Aryl Methyl Sulfides + Terminal Alkynes | Alkenyl Sulfides | Activating group recycling; stereospecific. rsc.org |

| Tp*Rh(PPh₃)₂ | Alkyne Hydrothiolation | Alkynes + Aryl/Alkyl Thiols | Vinyl Sulfides | Highly active; provides access to branched alkyl vinyl sulfides. nih.gov |

| Rhodium catalyst | Deborylative Arylthiolation | Organoborons + S-Aryl Thiosulfonates | Diaryl Sulfides | Odorless; good functional group tolerance. iitm.ac.in |

Solid superacid catalysts are materials with an acid strength greater than that of 100% sulfuric acid. sapub.orgrsc.org These catalysts are often used in various organic transformations such as esterification, isomerization, and alkylation due to their strong proton-donating ability. nih.govsapub.org An example of such a system is the SZTA catalyst, a sulfated metal oxide composite.

The preparation of this SZTA catalyst involves a multi-step process. nih.gov First, titanium tetrachloride (TiCl₄) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O) are mixed, and precipitation is induced by the dropwise addition of ammonia (B1221849) water. nih.gov The resulting precipitate is aged, filtered, and washed. nih.gov Subsequently, the material is impregnated sequentially with an ammonium (B1175870) metavanadate solution and an ammonium sulfate (B86663) solution, followed by drying and roasting to yield the final SZTA catalyst. nih.gov

In a documented application, this SZTA catalyst is used for the preparation of 4-methylthiobenzaldehyde (B8764516) from thioanisole (B89551) and carbon monoxide (CO). nih.gov This reaction demonstrates the catalyst's ability to facilitate formylation on an aromatic ring already containing a methylthio group.

| Catalyst | Reaction Type | Reactants | Product | Reaction Conditions |

|---|---|---|---|---|

| SZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) | Formylation (Carbonylation) | Thioanisole + Carbon Monoxide (CO) | 4-methylthiobenzaldehyde | 70-90°C; 0.5-5 MPa pressure; 3-8 hours. nih.gov |

The use of this solid superacid catalyst highlights an environmentally friendly approach, with high atomic economy and minimal waste generation. nih.gov The catalyst itself is reusable after separation and purification. nih.gov

Lack of Sufficient Data Precludes Comprehensive Article Generation on the Reactivity of this compound

Following an extensive search of available scientific literature and databases, it has been determined that there is insufficient published research on the specific reaction pathways of this compound to generate a scientifically accurate and detailed article that adheres to the requested outline. While the compound itself is known and its synthesis has been documented, its specific reactivity in the areas of interest appears to be largely unreported in accessible literature.

The investigation sought to detail the reactivity of this compound in two main categories: condensation reactions and cyclization reactions for heterocyclic ring formation.

Condensation Reactions: The search for specific examples of this compound undergoing condensation reactions yielded limited results. While condensation reactions are fundamental for aldehydes, specific documented instances for this particular substituted benzaldehyde (B42025) are scarce.

Formation of Schiff Bases: A patent for the synthesis of benzisothiazole derivatives useful for treating HCV infection describes the reaction of this compound with N-Boc-1,3-diaminopropane. This reaction proceeds via the formation of a Schiff base (imine), which is subsequently reduced. This is the only specific, documented example found of a condensation reaction involving this aldehyde.

Reactions with Hydrazines, Thiosemicarbazones, and Dithiocarbamates: No specific studies detailing the reaction of this compound with hydrazines, or its conversion to the corresponding thiosemicarbazone or dithiocarbamate (B8719985) derivatives, were identified. General procedures for these transformations with other aromatic aldehydes are common, but specific data for the title compound is absent.

Cyclization and Heterocyclic Ring Formation: The investigation into the use of this compound as a precursor for heterocyclic rings was also unsuccessful.

Synthesis of Pyrimidine (B1678525) and Imidazole (B134444) Derivatives: There is no available literature detailing the use of this compound in the synthesis of pyrimidine or imidazole derivatives. While numerous methods exist for the synthesis of these important heterocyclic systems, none of the identified methods utilize this specific aldehyde as a starting material.

Due to the strict requirement to only include information directly pertaining to this compound within the provided outline, the lack of specific research findings for the majority of the requested subsections makes it impossible to generate the comprehensive and scientifically rigorous article as instructed. The available data is confined to a single type of Schiff base formation, leaving all other sections of the outline without factual basis.

Reactivity and Reaction Pathways of 2 Chloro 6 Methylthio Benzaldehyde

Cyclization and Heterocyclic Ring Formation

Construction of Thiazole (B1198619) Rings

The synthesis of thiazole rings from 2-Chloro-6-(methylthio)benzaldehyde is a multi-step process that leverages the reactivity of the aldehyde group. A common and effective method is a variation of the Hantzsch thiazole synthesis. This pathway involves the initial conversion of the benzaldehyde (B42025) to an α-halo ketone, which then serves as the key building block for cyclization with a thiourea (B124793) derivative.

Synthetic Pathway:

α-Bromination: The aldehyde group of this compound is first converted to an α-bromo ketone. This can be achieved through reaction with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator, after protecting the aldehyde or, more directly, by reacting the corresponding enolate or enol ether with bromine. A more direct approach involves reaction with reagents like pyridinium (B92312) tribromide.

Hantzsch Thiazole Synthesis: The resulting α-bromo ketone, 2-bromo-1-(2-chloro-6-(methylthio)phenyl)ethan-1-one, is then reacted with a thiourea or thioamide in a classical Hantzsch condensation/cyclization reaction. Heating these reactants, typically in a solvent like ethanol, leads to the formation of the thiazole ring.

This sequence yields a 2-aminothiazole (B372263) derivative substituted with the 2-chloro-6-(methylthio)phenyl group at the 4-position of the thiazole ring.

| Step | Reactant | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | 1. Reagent for α-halogenation (e.g., NBS, Br₂) | 2-bromo-1-(2-chloro-6-(methylthio)phenyl)ethan-1-one | α-Halogenation |

| 2 | α-bromo ketone intermediate | Thiourea | 4-(2-chloro-6-(methylthio)phenyl)thiazol-2-amine | Hantzsch Synthesis |

Isoquinoline (B145761) Synthesis Pathways

The construction of an isoquinoline ring from this compound requires the introduction of a two-carbon-one-nitrogen fragment, which can be achieved through established methodologies like the Pomeranz–Fritsch or Bischler–Napieralski reactions, following initial modifications of the aldehyde.

A plausible route involves converting the aldehyde into a phenethylamine (B48288) derivative, which is a classic precursor for isoquinoline synthesis.

Synthetic Pathway via Bischler-Napieralski Reaction:

Henry Reaction (Nitroaldol Reaction): this compound is reacted with nitromethane (B149229) in the presence of a base (e.g., sodium hydroxide (B78521) or an amine base) to form a β-nitro alcohol, which readily dehydrates to yield 1-chloro-2-(methylthio)-6-(2-nitrovinyl)benzene.

Reduction: The nitroalkene is then reduced. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which reduces both the nitro group and the double bond to afford 2-(2-chloro-6-(methylthio)phenyl)ethan-1-amine.

Acylation: The resulting phenethylamine is acylated, for instance, by reaction with acetyl chloride or acetic anhydride, to form the corresponding N-acetyl derivative.

Cyclization and Dehydrogenation: The N-acyl derivative undergoes cyclization promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). This Bischler-Napieralski reaction forms a dihydroisoquinoline intermediate, which is subsequently aromatized to the final isoquinoline product, often through mild oxidation or disproportionation during the reaction workup.

Pyridinethione Derivatives as Intermediates

The synthesis of pyridinethione derivatives from this compound involves a ring construction strategy, likely proceeding through a multi-component reaction. A feasible approach is the reaction of the aldehyde with a compound containing an active methylene (B1212753) group and a source of sulfur and nitrogen.

Synthetic Pathway:

Knoevenagel Condensation: this compound can undergo a Knoevenagel condensation with an active methylene compound such as cyanoacetamide or malononitrile, catalyzed by a weak base like piperidine (B6355638) or β-alanine. This forms an α,β-unsaturated system.

Gewald-Type Reaction: The resulting benzylidene intermediate can then react with elemental sulfur and a suitable amine or ammonia (B1221849) source. In a reaction analogous to the Gewald synthesis of thiophenes, the components can assemble to form a substituted dihydropyridinethione.

Oxidation/Aromatization: The dihydropyridinethione intermediate is then oxidized to the aromatic pyridinethione derivative. This can often occur in situ with air oxidation or by the addition of a mild oxidizing agent. This pathway provides access to highly functionalized pyridinethione scaffolds that can serve as versatile intermediates for further synthetic elaborations.

Functional Group Transformations of the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and carbon-chain extension via the Wittig reaction.

Oxidation Reactions

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-Chloro-6-(methylthio)benzoic acid. This transformation is fundamental in organic synthesis for creating precursors for esters, amides, and other acid derivatives. A variety of oxidizing agents can be employed for this purpose.

Modern, greener methods often utilize hydrogen peroxide as the oxidant in the presence of a catalyst. For instance, a selenium-containing catalyst can efficiently promote the oxidation of benzaldehydes to benzoic acids in an aqueous medium mdpi.com.

| Reactant | Oxidizing Agent | Catalyst (example) | Product |

| This compound | Hydrogen Peroxide (H₂O₂) | Diphenyl diselenide | 2-Chloro-6-(methylthio)benzoic acid |

| This compound | Potassium Permanganate (KMnO₄) | - | 2-Chloro-6-(methylthio)benzoic acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | - | 2-Chloro-6-(methylthio)benzoic acid |

Reduction Reactions

The reduction of the aldehyde group provides the corresponding primary alcohol, [2-Chloro-6-(methylthio)phenyl]methanol. This alcohol can be a valuable intermediate for subsequent reactions, such as etherification or esterification. The reduction is typically accomplished with high efficiency using common metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. For a more rapid or complete reduction, a more powerful reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup nih.gov.

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium borohydride (NaBH₄) | Methanol/Ethanol | [2-Chloro-6-(methylthio)phenyl]methanol |

| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | [2-Chloro-6-(methylthio)phenyl]methanol |

Wittig Reactions

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base.

For this compound, reaction with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) will replace the carbonyl oxygen with a methylene group, yielding 1-Chloro-2-(methylthio)-6-vinylbenzene. The reaction proceeds through a [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.com

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Unstabilized ylides (where the carbon is not adjacent to an electron-withdrawing group) generally favor the formation of the Z-alkene, whereas stabilized ylides tend to produce the E-alkene. stackexchange.com

| Aldehyde | Wittig Reagent (Ylide) | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Chloro-2-(methylthio)-6-vinylbenzene |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-Chloro-2-(1-propen-1-yl)-6-(methylthio)benzene |

Reactions Involving the Thioether Group

The sulfur atom of the methylthio group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation. thieme-connect.demasterorganicchemistry.com This reactivity is a key aspect of the compound's chemistry.

The thioether moiety in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. thieme-connect.de This transformation is a common and predictable reaction for thioethers. masterorganicchemistry.com The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.org

Mild oxidizing agents are typically used for the conversion of sulfides to sulfoxides, while stronger conditions or a higher stoichiometry of the oxidant will push the reaction to the sulfone state. mdpi.com Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org For instance, the oxidation of sulfides with hydrogen peroxide can be highly selective for sulfoxide formation, often without overoxidation to the sulfone. mdpi.com The use of specific catalysts, such as tantalum carbide or niobium carbide, can also direct the selectivity, with the former favoring sulfoxides and the latter promoting sulfone formation when using H₂O₂ as the oxidant. organic-chemistry.org Biocatalytic methods using fungal strains have also been developed for the clean oxidation of alkyl aryl sulfides to their corresponding sulfones. orientjchem.org

The resulting products, 2-chloro-6-(methylsulfinyl)benzaldehyde (the sulfoxide) and 2-chloro-6-(methylsulfonyl)benzaldehyde (the sulfone), are themselves valuable synthetic intermediates, as the sulfoxide and sulfone groups can act as powerful directing groups or participate in elimination reactions. orientjchem.org

Table 1: Oxidation Reactions of the Thioether Group

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 2-Chloro-6-(methylsulfinyl)benzaldehyde (Sulfoxide) | Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature mdpi.com |

| 2-Chloro-6-(methylsulfonyl)benzaldehyde (Sulfone) | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 2 equivalents organic-chemistry.org |

The sulfur atom in the thioether group is nucleophilic and can react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. masterorganicchemistry.com This is a classic SN2 reaction where the sulfur atom acts as the nucleophile. masterorganicchemistry.com The reaction involves the attack of the sulfur's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond.

This transformation results in the formation of a [2-chloro-6-formylphenyl)(methyl)alkyl]sulfonium salt. These sulfonium salts are useful in their own right, for example, as intermediates in the formation of ylides for the Wittig reaction or in other carbon-carbon bond-forming processes. The reactivity is analogous to the well-established chemistry of thioanisole (B89551) and its derivatives.

Substitution Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with both an electron-withdrawing group (aldehyde) and a group with more complex electronic effects (methylthio), as well as a halogen (chloro), predisposing it to specific substitution reactions.

The chlorine atom on the aromatic ring can be replaced by a nucleophile via a Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In this compound, the aldehyde group is strongly electron-withdrawing and is positioned ortho to the chlorine atom, thereby activating it towards nucleophilic attack.

The SNAr reaction proceeds in two steps: addition of the nucleophile to the carbon bearing the leaving group, followed by elimination of the leaving group (in this case, the chloride ion). libretexts.org A wide variety of nucleophiles can be used, including amines, alkoxides, and thiolates. For example, reaction with dimethylamine (B145610), potentially generated in situ from the decomposition of N,N-dimethylformamide (DMF), could yield 2-(dimethylamino)-6-(methylthio)benzaldehyde. nih.gov The synthesis of the related compound, 2-chloro-6-methylthiotoluene, from 2,6-dichlorotoluene (B125461) using potassium methyl mercaptide, further illustrates the feasibility of SNAr at this position. google.com

Table 2: Representative SNAr Reaction

| Nucleophile | Product |

|---|---|

| Dimethylamine (HN(CH₃)₂) | 2-(Dimethylamino)-6-(methylthio)benzaldehyde |

| Sodium Methoxide (NaOCH₃) | 2-Methoxy-6-(methylthio)benzaldehyde |

Ortho-lithiation, also known as directed ortho-metalation (DoM), is a powerful strategy for regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent.

In this compound, both the aldehyde and the methylthio group can potentially direct lithiation. However, the aldehyde group is electrophilic and would react with the organolithium reagent. Therefore, it would need to be protected prior to the lithiation step, for example, by converting it to an acetal. The methylthio group is a known ortho-directing group. Deprotonation would occur at the C-H bond positioned between the chloro and methylthio substituents, as this is the most acidic proton due to the combined inductive and directing effects of the adjacent groups.

After formation of the lithiated intermediate, quenching with an electrophile (E⁺) would introduce a new substituent at the 3-position. For example, quenching with deuterium (B1214612) oxide (D₂O) would introduce a deuterium atom, while reaction with an alkyl halide (R-X) would introduce an alkyl group, yielding a 2-chloro-3-substituted-6-(methylthio)benzaldehyde derivative (after deprotection of the aldehyde).

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 2-Chloro-6-(methylthio)benzaldehyde, ¹H and ¹³C NMR are the primary methods for mapping the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a patent describing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer. google.com The reported chemical shifts (δ) in parts per million (ppm) reveal the presence of all expected protons. google.com

The aldehydic proton appears as a singlet at a downfield chemical shift of 10.6 ppm, which is characteristic of a proton attached to a carbonyl carbon. google.com The aromatic protons on the benzene (B151609) ring appear as a triplet at 7.4 ppm and a doublet of doublets at 7.2 ppm, corresponding to the three protons on the substituted ring. google.com The methyl group of the methylthio moiety (-SCH₃) is observed as a sharp singlet at 2.4 ppm, consistent with its attachment to a sulfur atom. google.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 10.6 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.4 | Triplet (t) | 1H | Aromatic proton |

| 7.2 | Doublet of Doublets (dd) | 2H | Aromatic protons |

| 2.4 | Singlet (s) | 3H | Methylthio protons (-SCH₃) |

Solvent: CDCl₃, Frequency: 300 MHz. google.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. However, specific studies employing these 2D NMR techniques for the definitive structural elucidation of this compound have not been identified in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

An experimental IR spectrum with a detailed assignment of absorption bands for this compound is not currently available in public scientific databases. However, based on its structure, the following characteristic absorption bands would be anticipated:

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aldehydic carbonyl group.

Aromatic C-H Stretch: Absorption bands would appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

C-S Stretch: A weaker absorption, also usually in the fingerprint region, would correspond to the carbon-sulfur bond of the methylthio group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

The molecular weight of this compound has been confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). google.com The analysis showed a molecular ion peak (MH⁺) at a mass-to-charge ratio (m/z) of 188, which corresponds to the protonated molecule and confirms the expected molecular weight of approximately 187 g/mol . google.com

Because chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum of a monochlorinated compound like this would be expected to show a characteristic M+ and M+2 isotopic pattern, with the M+2 peak having about one-third the intensity of the M+ peak.

A detailed analysis of the fragmentation pattern from techniques like electron ionization (EI) mass spectrometry is not available in the reviewed literature.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Note |

| LC-MS | [M+H]⁺ | 188 | Confirms the molecular weight of the compound. google.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the latest review of scientific literature, there are no published studies on the X-ray crystallographic analysis of this compound. Consequently, its solid-state structure and crystal packing have not been experimentally determined by this method.

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that occur between different energy levels upon absorption of ultraviolet or visible light. For this compound, the UV-Visible spectrum is primarily governed by the benzaldehyde (B42025) chromophore, which is modified by the electronic effects of the chloro and methylthio substituents.

The parent molecule, benzaldehyde, typically exhibits two main types of electronic transitions: the weak, longer-wavelength n→π* transition originating from the non-bonding electrons of the carbonyl oxygen, and the stronger, shorter-wavelength π→π* transitions associated with the aromatic ring and the carbonyl group's π-system. In an aqueous solution, benzaldehyde shows a π→π* transition at approximately 248 nm and a distinct n→π* transition around 283 nm. researchgate.net

The introduction of substituents at the ortho positions, as in this compound, is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of these bands. The chlorine atom acts as an electron-withdrawing group through its inductive effect, while the methylthio group can act as an electron-donating group through resonance. The interplay of these opposing electronic effects, coupled with potential steric interactions that may alter the planarity of the molecule, influences the energy of the molecular orbitals and thus the electronic transition energies.

In the case of o-nitrobenzaldehyde, which features two ortho substituents, the UV-Vis spectrum displays weak n→π* absorptions at wavelengths longer than 280 nm, an intense π→π* band at 250 nm, and a more intense band at 220 nm. acs.org This illustrates the complexity that can arise from multiple interacting substituents.

For this compound, one would anticipate the n→π* transition of the carbonyl group to be present, likely shifted from that of unsubstituted benzaldehyde. The π→π* transitions are expected to be more significantly affected. The combination of the electron-withdrawing chloro group and the electron-donating methylthio group may lead to a charge-transfer character in some of the transitions, potentially causing a bathochromic (red) shift of the main absorption bands compared to benzaldehyde itself.

To provide a comparative context, the following table presents UV-Visible absorption data for benzaldehyde and some of its ortho-substituted derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Benzaldehyde | Water | 248 | - | π→π |

| 283 | - | n→π | ||

| p-Chlorobenzaldehyde | Hexane | 253 | 19,000 | π→π |

| o-Nitrobenzaldehyde | - | >280 | weak | n→π |

| 250 | - | π→π | ||

| 220 | - | π→π |

Data for p-Chlorobenzaldehyde is provided for comparative purposes of a halogenated benzaldehyde.

The precise λmax values for this compound would require experimental measurement. However, based on the electronic nature of the substituents, it is reasonable to predict that the π→π* transitions will be located in the 250-270 nm range, with the possibility of additional bands or shoulders due to the complex interplay of the electronic effects.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Chloro-6-(methylthio)benzaldehyde, DFT calculations can elucidate the distribution of electrons and energy levels, which are fundamental to its chemical properties and reactivity.

DFT studies typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following optimization, various electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents. Vibrational frequency analysis, another component of DFT studies, can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. documentsdelivered.com For instance, studies on similar substituted aromatic rings, such as 2-chloro-6-methoxypyridine, have successfully used DFT (specifically the B3LYP method with various basis sets) to assign vibrational modes and analyze the influence of substituents on the molecule's spectral characteristics. documentsdelivered.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents theoretical data based on typical DFT calculations for similar aromatic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | -1285.4 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility, which is the range of shapes the molecule can adopt by rotating around its single bonds.

An MD simulation models the molecule within a simulated environment, often a box of solvent molecules like water, to mimic physiological or reaction conditions. nih.gov The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of very short time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound This table illustrates typical outputs from an MD simulation analysis.

| Analysis Metric | Atom Group | Result | Interpretation |

|---|---|---|---|

| RMSD | Backbone (Benzene Ring) | 0.8 Å | High structural stability of the core ring structure over the simulation time. |

| RMSF | -CHO group | 2.1 Å | The aldehyde group exhibits significant flexibility. |

| -SCH₃ group | 2.5 Å | The methylthio group is the most flexible region of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If derivatives of this compound were synthesized and tested for a specific activity (e.g., as enzyme inhibitors), QSAR could be used to build a predictive model.

The QSAR process involves several steps. First, a set of molecules with known activities is compiled. Then, for each molecule, a series of numerical values known as "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size (e.g., molecular weight), shape (e.g., topological indices), and electronic properties (e.g., partial charges, HOMO/LUMO energies from DFT). mdpi.com

Using statistical methods or machine learning algorithms, a mathematical equation is developed that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which derivatives to synthesize and test, saving time and resources. The predictive power of a QSAR model is typically assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

Table 3: Example of a Hypothetical QSAR Model for a Series of Benzaldehyde (B42025) Derivatives This table shows a potential QSAR equation and the significance of its descriptors.

| QSAR Model: log(1/IC₅₀) = 0.85logP - 0.12TPSA + 0.05*J_het + 2.15 | ||

|---|---|---|

| Descriptor | Description | Contribution |

| logP | Logarithm of the octanol-water partition coefficient | Positive: Higher lipophilicity increases activity. |

| TPSA | Topological Polar Surface Area | Negative: Higher polarity decreases activity. |

| J_het | Balaban-type index from heteroatoms | Positive: Specific heteroatom arrangements enhance activity. |

| Model Statistics | R² = 0.88, Q² = 0.75 |

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. For a reaction involving this compound, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the energy barriers associated with each step.

Researchers can propose several plausible mechanisms for a given transformation. By calculating the potential energy surface for each pathway, they can determine the most energetically favorable route. This involves optimizing the geometry of all reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and a transition state is the activation energy, which determines the rate of that step. The step with the highest activation energy is the rate-determining step of the reaction. rsc.org

For example, in a nucleophilic addition to the aldehyde group of this compound, computational analysis could reveal whether the reaction proceeds through a concerted mechanism or a stepwise one. It can also explain stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. rsc.org These theoretical insights are highly valuable for understanding reaction outcomes and for designing more efficient catalysts or reaction conditions. rsc.org

Table 4: Hypothetical Energy Profile for a Two-Step Reaction of this compound This table presents a simplified energy profile for a reaction, as would be determined by computational analysis.

| Reaction Step | Species | Relative Energy (kcal/mol) | Significance |

|---|---|---|---|

| Reactants | Starting Materials | 0.0 | Reference energy level. |

| Step 1 | Transition State 1 (TS1) | +15.2 | Activation energy for the first step. |

| Intermediate | -5.4 | A stable species formed after the first step. | |

| Step 2 | Transition State 2 (TS2) | +18.5 | Activation energy for the second step (Rate-Determining Step). |

| Products | Final Products | -12.8 | Overall reaction is exothermic. |

Applications in Advanced Organic Synthesis

Scaffold in Heterocyclic Chemistry

The aldehyde functionality of 2-Chloro-6-(methylthio)benzaldehyde serves as a key reactive handle for the synthesis of numerous heterocyclic compounds. It readily participates in condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases (imines), which are pivotal intermediates for subsequent cyclization reactions. This approach is fundamental to creating diverse heterocyclic cores.

For instance, substituted benzaldehydes are common starting materials for producing benzothiazole (B30560) derivatives. niscpr.res.in The general synthetic route involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an appropriate benzaldehyde (B42025) to yield a Schiff base, which can then be further modified and cyclized to create more complex thiazolidinone structures. niscpr.res.in Similarly, the condensation of (1'-hydrazinoacetyl)-2-aminobenzothiazole with various aromatic aldehydes is a key step in synthesizing [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole derivatives. niscpr.res.in This highlights the role of the aldehyde as an essential electrophile in building the backbone of these heterocyclic systems.

Furthermore, the synthesis of phenothiazines, a three-ring heterocyclic system where two benzene (B151609) rings are linked by sulfur and nitrogen atoms, can involve the reaction of a substituted phenothiazine (B1677639) core with various aromatic benzaldehydes. jocpr.com This demonstrates the utility of benzaldehyde derivatives in constructing large, fused heterocyclic architectures that are of interest in medicinal chemistry.

Precursor for Complex Molecular Architectures

Beyond standard heterocycles, this compound serves as an intermediate in the synthesis of more elaborate and specialized molecular structures. The compound itself is synthesized from precursors like 2-chloro-6-methylthiotoluene, which is recognized as a key intermediate in the production of sulfonanilide herbicides. google.com The oxidation of the toluene (B28343) precursor to the benzaldehyde provides the necessary functional group for further structural elaboration.

The synthesis of this compound's immediate precursor, 2-chloro-6-(methylthiomethyl)toluene, has been optimized to avoid hazardous reagents like hexamethylphosphoramide (B148902), indicating its industrial relevance. google.comgoogle.com The presence of the chloro, methylthio, and aldehyde groups offers multiple, distinct reaction sites. This allows for staged, selective modifications, making it a valuable precursor for multi-step syntheses of complex target molecules where precise control over reactivity is essential. For example, the sulfur atom can be oxidized, the chlorine can be substituted via nucleophilic aromatic substitution, and the aldehyde can undergo a vast range of transformations, making the scaffold highly adaptable for building complex molecular diversity.

Intermediate in Drug Discovery and Development

The structural motifs present in this compound are frequently found in molecules with significant pharmacological properties. Consequently, this compound and its close relatives are important intermediates in the discovery and development of new therapeutic agents.

Derivatives of substituted benzaldehydes are crucial in the synthesis of antimicrobial agents. A notable example involves the closely related compound, 2-chloro-6-fluorobenzaldehyde, which is a key intermediate in the production of the widely used penicillin-based antiseptics and antibiotics, dicloxacillin (B1670480) and flucloxacillin. wikipedia.org This underscores the importance of the 2-chloro-substituted benzaldehyde framework in constructing potent antibacterial drugs.

Furthermore, heterocyclic structures derived from benzaldehydes, such as benzothiazoles, are known to possess antibacterial properties. niscpr.res.in New thiazolidine (B150603) and arylidene derivatives of 2-aminobenzothiazole, synthesized using various benzaldehydes, have been screened for antibacterial activity against a range of pathogens including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. niscpr.res.in

| Pathogen | Activity of Derivatives | Reference |

|---|---|---|

| Bacillus subtilis | Screened | niscpr.res.in |

| Escherichia coli | Screened | niscpr.res.in |

| Klebsiella pneumoniae | Screened | niscpr.res.in |

| Staphylococcus aureus | Screened | niscpr.res.in |

Substituted benzaldehydes are precursors to various compounds that exhibit significant anti-inflammatory activity. Research has shown that salicylaldehyde (B1680747) 2-chlorobenzoyl hydrazone and its zinc complex display an expressive anti-inflammatory profile in animal models. researchgate.net This highlights the potential of chloro-substituted benzaldehyde derivatives in this therapeutic area.

Additionally, new series of pyrazole-substituted 6-nitrobenzimidazoles, which can be synthesized from chalcones derived from substituted benzaldehydes, have been evaluated for anti-inflammatory activity, with some compounds showing good results. researchgate.net The anti-inflammatory properties of essential oils from various plants have also been linked to the presence of constituents like 1,8-cineole and various aromatic aldehydes, which can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com

| Compound Class | Mechanism/Finding | Reference |

|---|---|---|

| Salicylaldehyde 2-chlorobenzoyl hydrazone | Showed expressive anti-inflammatory profile in animal models. | researchgate.net |

| Pyrazole substituted 6-nitrobenzimidazoles | Some derivatives exhibited good anti-inflammatory activity. | researchgate.net |

| Essential oil components (e.g., aldehydes) | Inhibit pro-inflammatory mediators like NO, TNF-α, and IL-6. | mdpi.com |

The development of novel anticancer agents frequently utilizes scaffolds derived from substituted benzaldehydes. A new class of thiazole-(benz)azole derivatives was synthesized and evaluated for anticancer effects, where compounds carrying a 5-chloro-benzimidazole group showed significant activity against A549 (lung carcinoma) and C6 (glioma) tumor cell lines. nih.gov The study found that these compounds could direct tumor cells toward apoptosis. nih.gov

The presence of halogens on the aromatic ring is often correlated with enhanced cytotoxic activity. Research into halogenated benzofuran (B130515) derivatives has shown that the introduction of chlorine or bromine can significantly increase cytotoxicity against various cancer cell lines. nih.gov For example, a benzofuran derivative with a chlorine atom in the benzene ring was identified as one of the most potent compounds against four human tumor cell lines. nih.gov This suggests that the 2-chloro substitution on this compound is a desirable feature for the design of new anticancer molecules. Furthermore, complex heterocyclic systems like phenothiazines, which can be synthesized from benzaldehyde precursors, are also explored for their potential in managing cancer. jocpr.com

| Derivative Class | Cancer Cell Lines Tested | Key Finding | Reference |

|---|---|---|---|

| Thiazole-(benz)azole derivatives | A549 (lung), C6 (glioma) | 5-Chloro substituted compounds showed significant apoptotic activity. | nih.gov |

| Halogenated benzofurans | A549, HeLa, MCF-7, SGC7901 | Introduction of halogens significantly enhances cytotoxicity. | nih.gov |

Benzaldehydes and their derivatives have been identified as potent antifungal agents. nih.gov Their mechanism of action often involves the disruption of cellular antioxidation processes in fungi, making them effective growth inhibitors. nih.gov This broad-spectrum potential makes them attractive candidates for developing new antifungal treatments.

More specifically, research into substituted benzothiazoles has demonstrated their efficacy against particular fungal strains. In one study, newly synthesized benzothiazole derivatives with a methyl group at the C-6 position were tested for antifungal activity against Aspergillus niger. researchgate.net Several of the synthesized compounds showed moderate to potent inhibitory activity against this fungus. researchgate.net Similarly, thiazolidinone derivatives prepared from benzaldehydes have been evaluated for their fungicidal activity against a panel of fungi including Aspergillus niger, Aspergillus flavus, and Fusarium oxisporum. niscpr.res.in These findings indicate that the core structure provided by this compound is a promising starting point for the synthesis of novel antifungal compounds.

Material Science Applications

Functionalized benzaldehydes are used in the synthesis of novel polymers and materials. The aldehyde group can participate in polymerization reactions or be used to functionalize existing polymers, imparting specific properties to the resulting material. While direct applications of this compound in material science are not yet widely reported, its structure suggests potential use in creating functional polymers with tailored optical or electronic properties.

Future Research Directions and Challenges

Development of Greener Synthetic Routes

A primary challenge in the synthesis of 2-Chloro-6-(methylthio)benzaldehyde and its precursors is the reliance on conventional methods that often involve hazardous reagents and solvents. For instance, traditional syntheses of the related precursor, 2-chloro-6-methylthiotoluene, have utilized highly toxic solvents like hexamethylphosphoramide (B148902) and environmentally harmful reagents such as solid sodium thiomethoxide. acs.orggoogle.com Future research is focused on developing greener alternatives that are more economical and environmentally friendly. acs.org

One promising avenue is the adoption of biocatalysis, which offers an eco-friendly and sustainable alternative to conventional chemical catalysis for the synthesis of specialty chemicals. researchgate.net The use of enzymes or whole-organism biocatalysts could lead to highly specific and efficient synthetic processes under mild conditions, significantly reducing waste and energy consumption. researchgate.net Another area of active research is the use of photocatalysis, which can harness light energy to drive chemical reactions, often with high selectivity and under ambient conditions, thus minimizing the environmental footprint of the synthesis. nih.gov The development of aqueous dimethylamine (B145610) as a reagent for converting benzal halides to benzaldehydes also presents a novel and economical approach that avoids harsher chemicals. organic-chemistry.org

Key areas for future investigation in greener synthesis include:

The use of renewable starting materials.

The development of catalytic systems that operate in green solvents like water or supercritical CO2.

The design of one-pot tandem reactions that reduce the number of synthetic steps and purification processes. liberty.edu

Exploration of Novel Reaction Pathways and Catalysis

Expanding the synthetic utility of this compound hinges on the discovery of novel reaction pathways and more efficient catalytic systems. Current research in organic synthesis is heavily focused on the development of innovative methods for forming carbon-carbon and carbon-heteroatom bonds.

Photocatalysis, for example, has emerged as a powerful tool for the synthesis of functionalized molecules, including the condensation of aldehydes with other reagents to form complex heterocyclic structures. acs.org The use of photocatalysts like Rose Bengal has been shown to be effective for the synthesis of benzimidazoles from aldehydes and o-phenylenediamines. acs.org Furthermore, C-H activation has become an attractive and atom-economical method for creating carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

Future research in this area will likely focus on:

Tandem Reactions: Designing multi-step, one-pot procedures can significantly improve efficiency by eliminating the need for isolating intermediates. liberty.eduliberty.edu

Novel Catalysts: The development of new catalysts, such as those based on N-heterocyclic carbenes or advanced metal-organic frameworks, could open up new reaction pathways for this compound.

Light-Driven Synthesis: Exploring photocatalyst-free, light-driven reactions of aldehydes presents another frontier for novel synthetic methods. acs.org

Advanced Spectroscopic and Structural Characterization

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard techniques like 1H and 13C NMR are routinely used, advanced spectroscopic methods can provide deeper insights. researchgate.netdocbrown.info

For instance, two-dimensional NMR techniques can be employed to unambiguously assign proton and carbon signals, which is particularly useful for complex substituted aromatic systems. researchgate.net In cases of complex tautomerization or intermolecular interactions, solid-state NMR, such as ¹³C CP-MAS NMR, combined with quantum chemical calculations, can be invaluable for structural elucidation. researchgate.net Vibrational spectroscopy, including Infrared and Raman techniques, can also provide detailed information about the molecule's fundamental vibrations and symmetry, as has been demonstrated for the related compound 2-chloro-6-fluorobenzaldehyde. materialsciencejournal.org

Future research should aim to:

Employ advanced 2D NMR techniques for complete spectral assignment.

Utilize solid-state NMR to study the compound in its solid form.

Combine experimental spectroscopic data with high-level computational modeling to gain a comprehensive understanding of its structural and electronic properties.

Computational Design and Predictive Modeling for Derivatization

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new synthetic targets. Density Functional Theory (DFT) calculations, for example, can be used to analyze the reactivity of substituted benzaldehydes and predict the outcomes of chemical reactions. rsc.orgmdpi.com

By modeling the electronic structure and energy profiles of potential reaction pathways, researchers can screen for the most promising derivatization strategies for this compound before committing to laboratory synthesis. This approach can save significant time and resources. Computational studies on related chloro- and fluoropyrroles have demonstrated the utility of DFT-based descriptors in elucidating physicochemical properties and their relevance to reactivity and site selectivity. researchgate.net

Future research in this domain will likely involve:

Reactivity Prediction: Using computational models to predict the most likely sites of reaction for electrophilic and nucleophilic attack.

Catalyst Design: Computationally screening potential catalysts to identify those with the highest activity and selectivity for reactions involving this compound.

Virtual Screening: Creating virtual libraries of derivatives and predicting their properties, such as biological activity or material characteristics.

Expanded Applications in Bioactive Compound Synthesis

Substituted benzaldehydes are valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations to form complex, biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceuticals. chemmethod.comsci-hub.se

For example, this aldehyde can be used in condensation reactions to create Schiff bases, which can then be further elaborated into various heterocyclic systems. nih.gov The synthesis of substituted benzimidazoles, a common motif in pharmaceuticals, can be achieved through the photocatalytic condensation of aldehydes with o-phenylenediamines. acs.org The development of tandem reactions to synthesize substituted benzaldehydes also opens up efficient routes to complex molecules that could have interesting biological properties. liberty.edu

Future research will likely focus on:

The synthesis of novel heterocyclic scaffolds derived from this compound.

The exploration of its use as a key intermediate in the total synthesis of natural products and their analogues.

The investigation of the biological activity of newly synthesized derivatives.

Investigation of Stereoselective Syntheses

The synthesis of chiral molecules in an enantiomerically pure form is a major focus of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. The aldehyde functional group is a key handle for stereoselective transformations.

Recent advances in asymmetric catalysis have enabled the enantioselective addition of nucleophiles to aldehydes, providing access to chiral alcohols and other valuable building blocks. For example, a new umpolung strategy has been developed for the catalytic formation of a chiral α-alkoxyalkyl anion from an aromatic aldehyde, which can then be used in asymmetric synthesis. acs.org The asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, can be catalyzed by chiral copper complexes to produce chiral nitroaldols with high enantioselectivity. mdpi.com

Future research in the stereoselective synthesis involving this compound should explore:

The development of new chiral catalysts for the enantioselective addition of various nucleophiles to the aldehyde group.

The application of existing asymmetric methodologies to this specific substrate.

The use of the resulting chiral products as key intermediates in the synthesis of enantiomerically pure bioactive compounds.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Chloro-6-(methylthio)benzaldehyde, and how can conflicting data be resolved?

- Methodology : Use high-resolution FTIR spectroscopy to analyze the rotational barriers of the aldehyde group, as demonstrated for benzaldehyde derivatives in far-infrared studies . Discrepancies between theoretical and experimental values (e.g., rotational barriers) can be resolved by cross-validating with NMR (e.g., , ) and GC-MS to confirm structural integrity and purity. For sulfur-containing substituents (e.g., methylthio), X-ray crystallography may clarify steric and electronic effects.

Q. How can the physical properties (e.g., melting point, stability) of this compound be determined experimentally?

- Methodology : Refer to catalog data for structurally similar compounds (e.g., 4-Chloro-2-fluorobenzaldehyde: mp 58–60°C , 2-Chloro-6-hydroxybenzaldehyde: mp not specified but stored at 0–6°C ). Perform differential scanning calorimetry (DSC) to measure melting points and assess thermal stability. Monitor degradation under varying storage conditions (e.g., temperature, light exposure) using HPLC to track purity over time .

Q. What synthetic routes are viable for preparing this compound?

- Methodology : Adapt methods from analogous benzaldehyde derivatives, such as diazotization/azo elimination for halogenated precursors . For the methylthio group, consider nucleophilic substitution (e.g., replacing a nitro or chloro group with methylthiolate) under controlled pH and temperature. Optimize yields using DoE (Design of Experiments) to evaluate solvent systems (e.g., DMF, THF) and catalysts (e.g., CuI) .

Advanced Research Questions

Q. How does the methylthio substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Investigate Suzuki-Miyaura coupling using Pd catalysts to assess steric hindrance from the methylthio group. Compare reactivity with non-sulfur analogs (e.g., 2-Chloro-6-fluorobenzaldehyde ). Use DFT calculations to model electronic effects (e.g., electron-withdrawing/donating properties) and predict regioselectivity in product formation .

Q. What catalytic systems enhance the selectivity of this compound in oxidation or reduction reactions?

- Methodology : Test Ce-MOFs (cerium metal–organic frameworks), which show high selectivity in benzaldehyde epoxidation . For reductions (e.g., aldehyde to alcohol), evaluate transition-metal catalysts (e.g., Pd/C, Ru complexes) under hydrogenation conditions. Monitor reaction pathways via in-situ FTIR or GC-MS to identify intermediates and optimize selectivity .

Q. How can contradictions in experimental vs. computational data (e.g., rotational barriers, reaction kinetics) be addressed for this compound?

- Methodology : Replicate high-resolution spectroscopic studies (e.g., far-infrared FTIR ) to minimize experimental noise. Validate computational models (e.g., DFT, MD simulations) by incorporating solvent effects and vibrational coupling. Publish raw datasets and collaborate with theoretical chemists to refine force fields or basis sets.

Handling and Application Questions

Q. What are the best practices for storing this compound to prevent degradation?

- Methodology : Store under inert atmosphere (N or Ar) at 0–6°C to minimize oxidation of the aldehyde group . Use amber vials to avoid photodegradation. Periodically assess stability via HPLC-UV or LC-MS to detect degradation products (e.g., carboxylic acids).

Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds (e.g., benzimidazoles or imidazole derivatives)?

- Methodology : React with 1,2-diamines under acidic conditions to form benzimidazoles, leveraging the chloro group for regioselective substitution . For imidazole derivatives, employ Vilsmeier-Haack conditions to introduce nitrogen-containing heterocycles at the aldehyde position .

Data Reporting and Validation

Q. What analytical workflows ensure reproducibility in studies involving this compound?

- Methodology : Adopt ICH guidelines for method validation (e.g., linearity, LOD/LOQ in HPLC). Share synthetic protocols via platforms like Zenodo or ChemRxiv to enhance transparency. Cross-reference spectral data with public databases (e.g., PubChem ) but avoid unreliable sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.